Cas no 877634-06-5 (N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide)
N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(thiophen-2-ylmethyl)oxamide
- SMR000324202
- F2504-0403
- CHEMBL1495839
- N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- MLS000686169
- N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- HMS2750I12
- AKOS024653803
- 877634-06-5
- N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide
-
- Inchi: 1S/C24H28N4O4S/c1-31-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21(22-5-2-14-32-22)17-26-24(30)23(29)25-16-20-4-3-15-33-20/h2-9,14-15,21H,10-13,16-17H2,1H3,(H,25,29)(H,26,30)
- InChI Key: RFYPBEAPBQCXEL-UHFFFAOYSA-N
- SMILES: C(NCC1SC=CC=1)(=O)C(NCC(C1=CC=CO1)N1CCN(C2=CC=C(OC)C=C2)CC1)=O
Computed Properties
- Exact Mass: 468.18312656g/mol
- Monoisotopic Mass: 468.18312656g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 638
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 115Ų
N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2504-0403-2μmol |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
877634-06-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2504-0403-5μmol |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
877634-06-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2504-0403-10μmol |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
877634-06-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2504-0403-20μmol |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
877634-06-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2504-0403-1mg |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
877634-06-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2504-0403-2mg |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
877634-06-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2504-0403-3mg |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
877634-06-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2504-0403-4mg |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
877634-06-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2504-0403-5mg |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
877634-06-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2504-0403-10mg |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide |
877634-06-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide
Introduction to N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide (CAS No. 877634-06-5)
N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 877634-06-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.
The molecular structure of N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide is characterized by the presence of multiple heterocyclic rings, including furan, thiophene, and piperazine. These heterocycles are known for their ability to interact with biological targets in diverse ways, which contributes to the compound's potential therapeutic applications. The furan ring, in particular, is a key feature that enhances the molecule's solubility and bioavailability, while the piperazine moiety is often associated with central nervous system (CNS) activity.
In recent years, there has been a growing interest in the development of novel compounds that can modulate neurotransmitter systems. N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide has been investigated for its potential role in affecting neurotransmitter release and receptor binding. Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which are critical for regulating mood, cognition, and motor function. The presence of the 4-methoxyphenyl group further enhances its interaction with these receptors, making it a promising candidate for the treatment of neurological disorders.
The synthesis of N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the functionalization of the furan ring followed by the introduction of the piperazine and thiophene moieties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired molecular architecture efficiently.
Ongoing research in this area is focused on optimizing the pharmacokinetic properties of N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl strong >)piperazin -1 -yleth yl-N - (< strong > thi oph en - 2 - yl strong >)m eth ylethan ed i am ide). One of the primary challenges in drug development is achieving a balance between efficacy and side effects. By fine-tuning the molecular structure, researchers aim to enhance selectivity for target receptors while minimizing off-target effects. This approach is crucial for developing safer and more effective therapeutic agents.
In addition to its potential applications in CNS disorders, N'-2-(< strong >furan - 2 - yl strong >) - 2 - 4 - (< strong > 4 - meth oxyphen yl strong >)pi per azin -1 - yle th yl-N - (< strong > thi oph en - 2 - yl strong >)m eth ylethan ed i am ide has shown promise in other therapeutic areas. For instance, it has been explored as a potential treatment for pain management due to its ability to modulate pain signaling pathways. The compound's interaction with peripheral sensory neurons may provide a novel mechanism for alleviating chronic pain conditions.
The pharmacological profile of this compound is further enhanced by its ability to cross the blood-brain barrier (BBB), which is essential for CNS-targeted drugs. Studies have demonstrated that modifications to the molecular structure can significantly influence BBB penetration. By optimizing these modifications, researchers can improve the bioavailability of N'-2-(< strong >furan - 2 - yl strong >) - 2 - 4 - (< strong > 4 - meth oxyphen yl strong >)pi per azin -1 - yle th yl-N - (< strong > thi oph en - 2 - yl strong >)m eth ylethan ed i am ide , making it more effective in treating neurological disorders.
Evaluation of N'-2-(< strong >furan - 2 - yl strong >) - 2 - 4 - (< strong > 4 - meth oxyphen yl strong >)pi per azin -1 - yle th yl-N -( < str on g > thi oph en .
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